molecular formula C14H15FN2O4S B2379903 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795300-54-7

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2379903
CAS No.: 1795300-54-7
M. Wt: 326.34
InChI Key: JTBLCSJFFJOHGL-UHFFFAOYSA-N
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Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a sulfonylated azetidine ring substituted with a 4-fluoro-2-methylphenyl group. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the azetidine ring introduces conformational rigidity .

Properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c1-9-6-10(15)2-3-12(9)22(20,21)16-7-11(8-16)17-13(18)4-5-14(17)19/h2-3,6,11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBLCSJFFJOHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine precursors are typically derived from 3-aminopropanol derivatives. In one approach, 3-azabicyclo[3.1.0]hexane is functionalized with protective groups to facilitate subsequent sulfonylation. Alternative methods employ Mitsunobu reactions to form the azetidine ring from 1,3-diols, though this route requires stoichiometric reagents such as triphenylphosphine and diethyl azodicarboxylate.

Sulfonylation of the Azetidine Nitrogen

Introduction of the 4-fluoro-2-methylphenylsulfonyl group is achieved using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions. Patent data indicate that reactions conducted in tetrahydrofuran (THF) with triethylamine as a base yield sulfonamide products with >85% purity. Critical parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Stoichiometry : 1.2 equivalents of sulfonyl chloride relative to the azetidine amine.
  • Workup : Sequential washes with dilute HCl and sodium bicarbonate to remove unreacted reagents.

Stepwise Synthesis and Intermediate Characterization

Synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-amine

This intermediate is prepared by reacting 3-aminomethylazetidine with 4-fluoro-2-methylbenzenesulfonyl chloride. Key analytical data for the intermediate include:

Property Value/Description Source
Yield 78%
Melting Point 112–114°C
1H NMR (CDCl3) δ 7.85 (d, 2H), 4.25 (m, 1H), 3.10 (m, 2H)

Cyclization to Pyrrolidine-2,5-dione

The final step involves cyclizing 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-amine with diethyl succinate under acidic conditions. A catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene promotes intramolecular amidation, yielding the target compound. Optimization studies reveal that:

  • Reaction Time : 12–16 hours achieves >90% conversion.
  • Solvent Effects : Toluene outperforms dichloromethane due to higher boiling point and improved solubility of intermediates.

Industrial-Scale Production and Process Optimization

Scalable synthesis requires addressing challenges such as exothermic reactions and byproduct formation. Continuous flow reactors have been employed to enhance heat dissipation during sulfonylation, reducing decomposition by 40% compared to batch processes. Additional improvements include:

Catalyst Screening for Cyclization

Transition metal catalysts were evaluated to accelerate the cyclization step:

Catalyst Reaction Time (h) Yield (%)
None (thermal) 16 72
ZnCl2 8 85
Fe(acac)3 6 89

Iron(III) acetylacetonate (Fe(acac)3) emerged as the optimal catalyst, reducing reaction time by 62% while maintaining yield.

Purification Techniques

Crystallization from ethyl acetate/hexane (1:3) produces analytically pure material with <1% impurities. High-performance liquid chromatography (HPLC) methods using a C18 column and acetonitrile/water mobile phase confirm purity ≥99%.

Mechanistic Insights and Side Reaction Mitigation

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 2-methyl group on the phenyl ring slightly reduces reaction rate but improves regioselectivity by preventing ortho-substitution.

Byproduct Analysis

Common byproducts include:

  • Disulfonylated species : Formed due to excess sulfonyl chloride. Mitigated by precise stoichiometric control.
  • Oxazolidinones : Generated via intramolecular cyclization of unreacted amine groups. Minimized through rapid workup after sulfonylation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric stretch).
  • 13C NMR (DMSO-d6) : δ 178.2 (C=O), 52.3 (azetidine C3), 21.1 (CH3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyrrolidine-2,5-dione ring and the chair conformation of the azetidine moiety. Hydrogen-bonding interactions between sulfonyl oxygen and adjacent molecules stabilize the crystal lattice.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations
Stepwise Synthesis High purity intermediates Lengthy reaction sequence
One-Pot Approach Reduced purification steps Lower overall yield (≤65%)
Flow Chemistry Scalability, improved safety High initial equipment cost

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Scientific Research Applications

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonylated azetidine moiety distinguishes it from analogs with simpler aryl (e.g., 4-fluorophenyl) or thioether substituents .
  • Compounds like 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]... share sulfonyl groups but incorporate bulkier piperazine rings, likely altering pharmacokinetic profiles .

Crystallography and Solubility:

  • 1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione () crystallizes in a monoclinic system (space group P121/n1) with distinct dihedral angles (38.4° between O3−N2−O4 and phenyl rings), suggesting conformational flexibility .
  • The target compound’s sulfonyl group may improve solubility compared to hydrophobic analogs like 3-(4-methylphenylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione .

Enzyme Inhibition:

  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits potent GABA-transaminase inhibition (IC₅₀ = 5.2 mM), comparable to the reference drug vigabatrin .

Structural-Activity Relationships (SAR):

  • Sulfonyl groups (as in the target compound) enhance binding to sulfhydryl-containing enzymes, while halogenated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability .
  • Bulkier substituents (e.g., piperazinyl or indolyl groups) may reduce blood-brain barrier permeability compared to the target compound’s compact azetidine ring .

Assay Interference and Toxicity

  • Compounds like N5-((2R)-3-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)... () may interfere with fluorometric assays due to aromatic or thioether groups, a consideration for the target compound’s sulfonyl moiety .

Biological Activity

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring
  • Pyrrolidine moiety
  • Sulfonyl group
  • Fluorinated phenyl group

Its molecular formula is C18H17FN4O2SC_{18}H_{17}FN_{4}O_{2}S with a molecular weight of approximately 372.42 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and survival by binding to receptors or enzymes involved in critical cellular signaling pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that the compound shows a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cell lines .

Antimicrobial Properties

Similar compounds within its class have shown promising antibacterial and antifungal activities. The sulfonyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes .

Case Studies and Research Findings

StudyFindings
NCI Developmental Therapeutics Program Evaluated the compound against a panel of cancer cell lines showing significant growth inhibition rates .
Antimicrobial Evaluation Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Mechanistic Studies Ongoing research is focused on elucidating the specific molecular interactions and pathways affected by the compound.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the sulfonyl group , typically via sulfonation reactions.
  • Pyrrolidine formation , which may involve nucleophilic substitution or cyclization reactions.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound.

Q & A

Q. What are the established synthetic routes for 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step approach, starting with sulfonylation of the azetidine ring. A common method includes reacting 4-fluoro-2-methylbenzenesulfonyl chloride with azetidine derivatives in the presence of a base (e.g., triethylamine) to form the sulfonylazetidine intermediate. Subsequent coupling with pyrrolidine-2,5-dione is performed under anhydrous conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and temperatures between 60–80°C . Key parameters affecting yield include:

  • Catalyst selection : Use of coupling agents like HATU or DCC improves reaction efficiency.
  • Solvent purity : Moisture-sensitive steps require rigorously dried solvents.
  • Reaction time : Extended reaction times (>12 hours) may lead to decomposition, necessitating monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves the 3D conformation, particularly the sulfonylazetidine-pyrrolidine-dione dihedral angle, which impacts biological activity .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the sulfonylation step. Key signals include the sulfonyl group’s deshielded protons (δ 7.5–8.0 ppm) and the pyrrolidine-dione carbonyl carbons (δ 170–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 381.1242 for C17_{17}H18_{18}FN2_2O4_4S) .

Q. What preliminary biological screening models are recommended to assess its pharmacological potential?

  • In vitro enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) due to structural similarity to known inhibitors .
  • Antimicrobial susceptibility testing : Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

  • Temperature control : Lowering the reaction temperature to 0–5°C during sulfonyl chloride addition reduces undesired hydrolysis .
  • Base stoichiometry : A 1.2:1 molar ratio of triethylamine to sulfonyl chloride minimizes competing elimination pathways .
  • Workup protocols : Quenching with ice-cwater and extraction with ethyl acetate (3×) improves purity by removing unreacted sulfonyl chloride .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Case example : If COX-2 inhibition is observed in cell-free assays but not in cellular models, evaluate membrane permeability via logP calculations (target logP >2.5 for optimal uptake) .
  • Assay controls : Include positive controls (e.g., celecoxib for COX-2) and validate target engagement using fluorescence polarization or SPR .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 9) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonamide bond hydrolysis) .
  • Light stability : Conduct ICH Q1B photostability testing to assess isomerization or ring-opening reactions .

Q. What mechanistic insights can molecular docking provide for its interaction with HDACs?

  • Docking workflow : Use AutoDock Vina with HDAC8 (PDB: 1T69) to predict binding modes. The sulfonyl group may coordinate with Zn2+^{2+} in the active site, while the pyrrolidine-dione occupies the hydrophobic channel .
  • Validation : Compare docking scores with experimental IC50_{50} values and perform mutagenesis studies on key residues (e.g., His143, Asp267) .

Q. How does the 4-fluoro-2-methylphenyl substituent influence structure-activity relationships (SAR) compared to analogs?

  • Electron-withdrawing effects : The fluorine atom enhances sulfonamide stability and hydrogen-bonding capacity, increasing target affinity versus non-fluorinated analogs .
  • Steric considerations : The 2-methyl group reduces rotational freedom, favoring a planar conformation that improves HDAC isoform selectivity .

Methodological Notes

  • Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmosphere (N2_2) and slow reagent addition to manage exothermicity .
  • Data reproducibility : Ensure biological assays adhere to OECD guidelines (e.g., triplicate runs, blinded analysis) to minimize variability .

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